molecular formula C22H28N2O5S2 B2728531 Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 337344-52-2

Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No. B2728531
CAS RN: 337344-52-2
M. Wt: 464.6
InChI Key: RNVPMKLXHYYUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives, like the compound , is an important task in modern organic chemistry . The synthesis of such compounds has been widespread . There are many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of several functional groups. The piperidine ring, for example, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of piperidine derivatives can be inferred from the literature . For example, they are generally stable compounds that can participate in a variety of chemical reactions .

Scientific Research Applications

Antiproliferative Activity

A study by Ghorab et al. (2013) presented novel thiophene and thienopyrimidine derivatives exhibiting significant antiproliferative activity against breast and colon cancer cell lines. These compounds, including variations of thiophene derivatives, demonstrated remarkable activity, underscoring the potential of thiophene-based compounds in cancer therapy (Ghorab et al., 2013).

Antimycobacterial Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, revealing a promising compound with significant activity against Mycobacterium tuberculosis, showcasing the potential of these derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Chemical Synthesis and Characterization

Li-jua (2015) focused on the synthesis of related compounds, emphasizing the chemical processes and yields, which contributes to understanding the synthetic routes and potential modifications for enhancing biological activity or solubility (Tang Li-jua, 2015).

GPIIb/IIIa Integrin Antagonists

Hayashi et al. (1998) explored the development of fibrinogen receptor antagonists, highlighting the role of trisubstituted beta-amino acid derivatives, including a compound with significant platelet aggregation inhibitory activity. This research underscores the compound's therapeutic potential, particularly in antithrombotic treatment (Hayashi et al., 1998).

Future Directions

Piperidine derivatives are an active area of research in organic chemistry and pharmaceutical science . Future directions could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-5-29-22(26)19-15(3)16(4)30-21(19)23-20(25)17-10-9-14(2)18(13-17)31(27,28)24-11-7-6-8-12-24/h9-10,13H,5-8,11-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVPMKLXHYYUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.